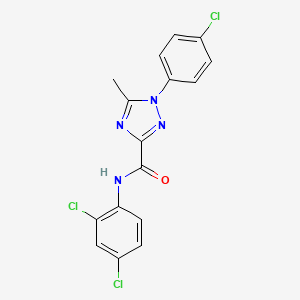

1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

This compound (CAS RN: 866136-32-5) is a triazole-based carboxamide featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a 4-chlorophenyl group at position 1, and a 2,4-dichlorophenylcarboxamide at position 3 . Its molecular formula is C₁₉H₁₆Cl₄N₄O₂, with a molecular weight of 476.16 g/mol. The compound is synthesized via coupling reactions, likely using reagents like EDCI/HOBt in DMF, as seen in analogous carboxamide syntheses .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N4O/c1-9-20-15(22-23(9)12-5-2-10(17)3-6-12)16(24)21-14-7-4-11(18)8-13(14)19/h2-8H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNQKEZOJDMMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound's structure includes multiple chlorinated phenyl groups and a carboxamide functional group, which may contribute to its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with triazole precursors. The molecular formula is , indicating a complex structure that may influence its biological interactions .

Anticancer Properties

Recent studies have shown that triazole derivatives exhibit significant anticancer activities. For instance, compounds structurally related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Human melanoma IGR39 | 5.0 | |

| Triple-negative breast cancer MDA-MB-231 | 3.7 | |

| Pancreatic carcinoma Panc-1 | 6.2 |

The selectivity of these compounds towards cancer cells has been noted, suggesting a potential for targeted therapies.

Anti-inflammatory Activity

In addition to anticancer effects, this compound exhibits anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in microglial cells, which are crucial mediators in neuroinflammatory conditions. The mechanism involves modulation of key signaling pathways such as NF-κB and MAPK .

Case Study: Neuroinflammation in Parkinson's Disease

A specific study highlighted the protective effects of triazole derivatives in a mouse model of Parkinson's disease. The compound significantly reduced neuroinflammation and prevented behavioral deficits associated with the disease . This suggests a dual role of the compound in both neuroprotection and inflammation reduction.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. The presence of chlorine substituents on the phenyl rings has been shown to enhance potency against cancer cells and inflammatory pathways. A detailed SAR analysis indicated that modifications at specific positions on the triazole ring can lead to improved efficacy .

Scientific Research Applications

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. The compound has demonstrated potent activity against various pathogens. For instance:

- Antifungal Activity : Research indicates that derivatives of triazoles exhibit antifungal properties. In particular, studies have shown that compounds similar to 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .

- Antibacterial Activity : This compound has also been evaluated for its antibacterial efficacy. A study reported that triazole derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL, indicating a promising alternative to traditional antibiotics .

Anticancer Properties

The triazole scaffold has shown potential as an anticancer agent. Various derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. For example:

- Case Study : A series of 3-amino-1,2,4-triazole derivatives were synthesized and evaluated for anticancer activity against several cell lines. The results indicated that these compounds exhibited significant cytotoxicity and antiangiogenic effects .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of triazole derivatives. Compounds within this class have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration.

Fungicides

The application of triazoles extends into agriculture as effective fungicides. The compound's ability to inhibit fungal growth makes it valuable in crop protection.

- Field Studies : Triazole fungicides have been employed in agricultural settings to control diseases caused by fungi in crops such as wheat and barley. Their use has led to improved yield and quality of produce .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Based Carboxamides

N-(4-Chlorophenyl)-1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide (CAS 338408-27-8)

- Structure : Similar triazole core but substitutes the 1-position with a 3,5-dichlorophenyl group instead of 4-chlorophenyl.

- Molecular Weight : ~340–350 g/mol (exact data unavailable).

1-(2,4-Dichlorophenyl)-2,5-dihydro-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide (CAS 1000577-25-2)

Pyrazole-Based Carboxamides

SR141716A (Rimonabant)

- Structure : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.

- Molecular Weight : ~509.7 g/mol.

- Pharmacology: Potent CB1 cannabinoid receptor antagonist.

- The piperidinyl group in SR141716A enhances solubility, whereas the target compound’s dichlorophenylcarboxamide may prioritize lipophilicity .

AM251

- Structure : N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.

- Molecular Weight : ~621.5 g/mol.

Pharmacological and Structural Insights

- Triazole vs. Pyrazole : Triazoles offer additional nitrogen atoms for hydrogen bonding, which may improve target selectivity compared to pyrazoles. However, pyrazole-based compounds like SR141716A demonstrate proven efficacy as CB1 antagonists, highlighting the balance between ring structure and functional group placement .

- Substituent Positioning : The 2,4-dichlorophenyl group in the target compound and SR141716A is critical for CB1 receptor interaction. Shifting chlorine to 3,5-positions (CAS 338408-27-8) may disrupt this interaction .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?

Methodological Answer:

The synthesis of triazole-carboxamide derivatives typically involves cyclocondensation reactions. A validated approach for analogous triazoles (e.g., 4-(4-chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole) involves refluxing hydrazide derivatives (e.g., 4-nitrobenzohydrazide) with imidoyl chlorides (e.g., N-(4-chlorophenyl)-benzimidoyl chloride) in polar aprotic solvents like N,N-dimethylacetamide. Purification via silica-gel column chromatography (cyclohexane:ethyl acetate, 1:10) yields crystalline products (57% yield) . To optimize yields:

- Use stoichiometric excess of hydrazide (1.1–1.3 eq.) to drive cyclization.

- Monitor reaction progress via TLC/HPLC to minimize byproducts.

- Employ recrystallization in ethyl acetate for high-purity isolates.

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

X-ray crystallography is critical for confirming substituent positions and molecular conformation. For triazole derivatives, single-crystal diffraction data (e.g., a = 9.0032 Å, β = 92.003°) can resolve:

- Substituent orientation : Chlorophenyl groups adopt specific dihedral angles (e.g., 45–60° relative to the triazole plane) .

- Hydrogen bonding : Carboxamide N–H groups often form intermolecular bonds with adjacent heteroatoms, stabilizing crystal packing .

- Torsional strain : Methyl groups at position 5 influence ring planarity, detectable via bond-length deviations. Collaboration with crystallography facilities is advised for data collection (Mo Kα radiation, λ = 0.71073 Å) and refinement using software like SHELXL .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR confirms substituent integration (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) and carboxamide carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula (e.g., m/z 471.76 for C23H17Cl3N4O) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile:water gradient) detects trace impurities.

- Melting Point : Sharp melting points (e.g., 507 K for analogous triazoles) indicate crystallinity .

Advanced: How can low aqueous solubility be addressed in bioactivity studies?

Methodological Answer:

Low solubility (common in triazole-carboxamides) can be mitigated via:

- Co-solvent systems : Use DMSO:water (≤5% DMSO) or cyclodextrin inclusion complexes to enhance dissolution .

- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .

- Salt formation : React with HCl or sodium bicarbonate to improve bioavailability.

Basic: Which structural features govern this compound’s bioactivity?

Methodological Answer:

Key pharmacophores include:

- Triazole core : Acts as a hydrogen-bond acceptor, enhancing interactions with enzyme active sites (e.g., kinase inhibitors) .

- Chlorophenyl substituents : Electron-withdrawing Cl groups stabilize π-π stacking with aromatic residues in target proteins .

- Carboxamide linker : Facilitates binding via N–H···O=C interactions (e.g., with serine proteases) .

Structure-activity relationship (SAR) studies suggest replacing 2,4-dichlorophenyl with fluorinated analogs may improve selectivity .

Advanced: How do electronic effects of chlorine substituents influence reactivity?

Methodological Answer:

Chlorine’s electron-withdrawing nature:

- Deactivates aromatic rings : Reduces susceptibility to electrophilic substitution but enhances stability toward oxidation .

- Directs nucleophilic attacks : Para-chloro groups on phenyl rings orient nucleophiles (e.g., Grignard reagents) toward meta positions in substitution reactions .

- Modulates redox potentials : Cyclic voltammetry shows Cl-substituted triazoles exhibit lower oxidation peaks (~1.2 V vs. Ag/AgCl) compared to non-halogenated analogs .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate lipid bilayer permeation to estimate logP (e.g., predicted ~3.5 for CLogP) .

- Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to assess redox stability and reactive sites .

- ADMET Prediction : Tools like SwissADME estimate hepatic clearance (e.g., CYP3A4 metabolism) and plasma protein binding (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.